1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol
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Overview
Description
1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound belonging to the oxazoline family. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the oxazoline ring, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol can be synthesized through the cyclodehydration of β-hydroxy amides. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction is typically carried out at room temperature, resulting in the formation of oxazolines with high stereospecificity .
Industrial Production Methods: In industrial settings, the synthesis of oxazolines can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, depending on the reagents used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed:
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 4,5-Dihydro-1,3-oxazoles
- 4,5-Dihydro-1,3-oxazines
Comparison: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C11H13NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3 |
InChI Key |
QKHZHBZGPDGOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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